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Introduction
Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine 1-phosphate

receptor 1 (S1P1) modulator developed for the treatment of various autoimmune diseases.[1]

[2] Like other drugs in its class, Amiselimod functions as a functional antagonist.[2][3] It is a

prodrug that is converted in vivo to its active phosphorylated metabolite, Amiselimod-

phosphate (Amiselimod-P).[1][4] Amiselimod-P then binds to S1P1 receptors on

lymphocytes, inducing their internalization and preventing the egress of lymphocytes, including

autoreactive T cells, from secondary lymphoid organs.[2][5] This sequestration of lymphocytes

reduces their circulation in the peripheral blood, thereby mitigating the inflammatory responses

characteristic of autoimmune conditions.[2]

A key characteristic of Amiselimod is its favorable cardiac safety profile compared to earlier

S1P modulators like fingolimod.[1] This is attributed to its high selectivity for the S1P1 receptor

subtype with no distinct agonist activity at the S1P3 receptor, which is implicated in causing

bradycardia.[1][4] Furthermore, Amiselimod-P demonstrates significantly weaker activation of

G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes

compared to fingolimod-P.[1][4]

These application notes provide a summary of the in vitro assays used to characterize the

binding and functional activity of Amiselimod-P at the S1P1 receptor, offering detailed

protocols for key experiments.
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Data Presentation: S1P Receptor Selectivity and
Potency
The in vitro pharmacological profile of Amiselimod's active metabolite, Amiselimod-P, has

been characterized using various functional assays to determine its potency and selectivity

across the five S1P receptor subtypes.

Receptor
Subtype

Assay Type Parameter
Amiselimod-P
Value

Reference
Compound
(Fingolimod-P)

Human S1P1
Ca2+

Mobilization
EC50 75 pM Not Reported

Human S1P1
[³⁵S]-GTPγS

Binding
EC50 < 1 nM < 1 nM

Human S1P2
Ca2+

Mobilization
Agonist Activity

No distinct

activity

No distinct

activity

Human S1P3
Ca2+

Mobilization
Agonist Activity

No distinct

activity
Agonist activity

Human S1P4
Ca2+

Mobilization
Agonist Activity Minimal activity Agonist activity

Human S1P5
Ca2+

Mobilization
Agonist Activity High selectivity Agonist activity

Human S1P5
[³⁵S]-GTPγS

Binding
EC50

~10-fold weaker

than S1P1
< 1 nM

Human Atrial

Myocytes

GIRK Channel

Activation
-

~5-fold weaker

than Fingolimod-

P

-

Table compiled from data in search results.[4][6]
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Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (e.g., Amiselimod-P) by

measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor.

Although a direct binding assay with radiolabeled Amiselimod is not described in the provided

literature, its competitive binding has been demonstrated against other radioligands like [³H]-

ozanimod.[6][7]

Objective: To determine the binding affinity (Ki) of Amiselimod-P for the S1P1 receptor.

Materials:

Cell membranes prepared from a cell line overexpressing human S1P1 (e.g., CHO-K1 or

HEK293).

Radiolabeled S1P1 ligand (e.g., [³H]-ozanimod).

Unlabeled Amiselimod-P (test compound).

Unlabeled S1P (endogenous ligand, for determining non-specific binding).

Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA,

pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation fluid and a microplate scintillation counter.

Procedure:

Compound Preparation: Prepare serial dilutions of Amiselimod-P in the binding buffer.

Assay Setup: In a 96-well plate, add the following to each well:

Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
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Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of

unlabeled S1P.

Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of

Amiselimod-P.

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90

minutes) to allow the binding to reach equilibrium.

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining

unbound radioligand.

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the Amiselimod-P

concentration.

Determine the IC50 value (the concentration of Amiselimod-P that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon

agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits is

a direct measure of receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of Amiselimod-P as an

agonist at the S1P1 receptor.
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Materials:

Cell membranes expressing human S1P1.

[³⁵S]-GTPγS.

Amiselimod-P (test compound).

GDP (Guanosine diphosphate).

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

96-well microplates.

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

Reagent Preparation: Prepare a master mix containing cell membranes, GDP, and SPA

beads (if using) in the assay buffer.

Compound Addition: Add serial dilutions of Amiselimod-P to the wells of a 96-well plate. Add

buffer for basal activity and a known full agonist for maximal stimulation.

Incubation (Pre-incubation): Add the membrane master mix to the wells and incubate for a

short period (e.g., 15-20 minutes) at 30°C.

Reaction Initiation: Add [³⁵S]-GTPγS to all wells to start the reaction.

Incubation (Reaction): Incubate the plate for 30-60 minutes at 30°C with gentle shaking.

Signal Detection:

SPA Method: Centrifuge the plate and read on a scintillation counter.

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash,

and count the filters as described in Protocol 1.

Data Analysis:
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Subtract the basal (buffer) signal from all readings.

Plot the stimulated binding against the logarithm of the Amiselimod-P concentration.

Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 and

Emax values.

Protocol 3: Intracellular Calcium Mobilization Assay
This assay is used to assess receptor activation through the Gq protein pathway, which leads

to an increase in intracellular calcium concentration.

Objective: To measure the functional potency of Amiselimod-P by detecting changes in

intracellular Ca²⁺.

Materials:

Whole cells expressing the human S1P1 receptor (co-expressed with a promiscuous G-

protein like Gα16 if S1P1 does not naturally couple to Gq).

A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

Amiselimod-P (test compound).

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

A fluorescence plate reader with kinetic reading capability (e.g., FDSS).

Procedure:

Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and culture

overnight.

Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in

assay buffer. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the

cells.

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
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Compound Addition: Place the plate in the fluorescence reader. Establish a baseline

fluorescence reading. Add varying concentrations of Amiselimod-P to the wells.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity

kinetically over a period of several minutes.[4]

Data Analysis:

Determine the change in fluorescence intensity from baseline for each well.

Plot the peak fluorescence response against the logarithm of the Amiselimod-P

concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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Caption: Amiselimod-P functional antagonism of the S1P1 receptor blocks lymphocyte egress.
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Caption: Workflow for a [³⁵S]-GTPγS binding functional assay.
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Caption: Receptor selectivity profile of Amiselimod-P.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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